Product packaging for 5-fluoro-1-methylpyrimidin-2(1H)-one(Cat. No.:CAS No. 63331-05-5)

5-fluoro-1-methylpyrimidin-2(1H)-one

Cat. No.: B1615777
CAS No.: 63331-05-5
M. Wt: 128.1 g/mol
InChI Key: YHPKZDOJZWPLRR-UHFFFAOYSA-N
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Description

5-Fluoro-1-methylpyrimidin-2(1H)-one is a chemical compound with the molecular formula C5H5FN2O and a molecular weight of 128.11 g/mol . It is characterized by the CAS Number 63331-05-5 and should be stored sealed in a dry environment at 2-8°C to maintain stability . As a derivative of pyrimidine, a heterocyclic aromatic compound analogous to 1,3-diazabenzene, this compound belongs to a class of structures that are of significant interest in medicinal and organic chemistry . Pyrimidine cores are fundamental building blocks in nucleic acids and are frequently found in a variety of market drugs, particularly kinase inhibitors . The specific research applications and mechanism of action for this compound are areas of ongoing scientific investigation. This product is intended for research and further manufacturing use only and is not for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FN2O B1615777 5-fluoro-1-methylpyrimidin-2(1H)-one CAS No. 63331-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c1-8-3-4(6)2-7-5(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPKZDOJZWPLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=NC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212715
Record name 2(1H)-Pyrimidinone, 5-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63331-05-5
Record name 2(1H)-Pyrimidinone, 5-fluoro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063331055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 5-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations of 5 Fluoro 1 Methylpyridin 2 1h One

Ring Reactivity and Electron Density Distribution

The pyrimidinone ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the carbonyl group at the C2 position and the highly electronegative fluorine atom at the C5 position. These features collectively reduce the electron density of the aromatic system, deactivating it towards electrophilic substitution, which typically requires harsh conditions. uoanbar.edu.iq

Conversely, the electron-poor nature of the ring makes it highly susceptible to nucleophilic attack. The most electrophilic carbon centers are predicted to be C4 and C6, which are ortho and para, respectively, to the ring nitrogens and are further activated by the carbonyl group. The fluorine atom at C5 withdraws electron density via a strong inductive effect. While fluorine is a poor leaving group in many contexts, on electron-deficient heteroaromatic systems, it can be displaced via nucleophilic aromatic substitution (SNAr). nih.govnih.gov The N1-methyl group has a modest electron-donating effect but primarily serves to block tautomerization and enforce the pyrimidinone structure.

Nucleophilic Substitution Reactions on the Pyrimidinone Core

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for electron-deficient heterocycles like 5-fluoro-1-methylpyrimidin-2(1H)-one. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in such systems. nih.gov For this compound, nucleophilic attack can be directed at several sites.

Displacement of Fluorine: The fluorine atom at C5 can be substituted by strong nucleophiles. This reaction is facilitated by the ability of the pyrimidinone ring to stabilize the intermediate negative charge (Meisenheimer complex).

Attack at C4/C6: The positions alpha (C6) and gamma (C4) to the N1 nitrogen are highly activated towards nucleophilic attack. If a suitable leaving group were present at these positions, it would be readily displaced. In the absence of a leaving group, addition reactions can occur, sometimes leading to ring-opening.

Ring Transformation: The pyrimidine (B1678525) core can be cleaved and reformed into other heterocycles. nih.gov Activating the pyrimidine, for instance through N-alkylation (which is already present in the target molecule), can lower the LUMO of the ring, making it susceptible to attack by nucleophiles like hydrazine (B178648). escholarship.org This can initiate a ring-opening and re-closure sequence to form new heterocyclic systems, such as pyrazoles. escholarship.org

Table 2: Representative Nucleophilic Substitution Reactions on Related Fluoro-Heterocycles

Substrate Type Nucleophile Position of Attack Product Type Citation
2-Fluoropyridines N, O, S, C nucleophiles C2 Substituted Pyridines nih.gov
Pentafluoropyridine Hydroxybenzaldehydes C4 (mild conditions) 4-Aryloxy-tetrafluoropyridines rsc.org
Pentafluoropyridine Piperazine C4 4-Piperazinyl-tetrafluoropyridine researchgate.net

Condensation and Cycloaddition Reactions

The reactivity of this compound in condensation and cycloaddition reactions is multifaceted.

Condensation Reactions: The carbonyl group at the C2 position behaves like an amide and is generally less reactive than a ketone. However, it can potentially undergo condensation with highly reactive reagents. More commonly, functional groups attached to the pyrimidinone core would be involved in condensation reactions. For example, related pyridinones can undergo condensation with aldehydes or ketones. evitachem.com

Cycloaddition Reactions: As an aromatic system, the pyrimidinone ring is generally unreactive in cycloaddition reactions under thermal conditions. However, photochemical cycloadditions are possible. More relevant are formal cycloaddition pathways that emerge from ring-opening/ring-closing sequences. A strategy for pyrimidine diversification involves nucleophilic attack leading to ring cleavage into a three-carbon iminoenamine building block, which can then be used in various heterocycle-forming cyclization reactions. nih.gov

Reduction and Oxidation Reactions

The reduction and oxidation of this compound can target different parts of the molecule.

Reduction: The C4=C5 double bond can be reduced via catalytic hydrogenation to yield a dihydropyrimidinone derivative. The carbonyl group at C2 can also be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride, a reaction noted for related pyridinones. evitachem.com

Oxidation: The pyrimidinone ring is electron-poor and thus resistant to oxidation. However, the N-methyl group could be susceptible to oxidation by strong oxidizing agents to yield a formaldehyde (B43269) equivalent or an N-formyl derivative, though this is often a challenging transformation.

Rearrangement Reactions (e.g., Fries migration for precursors)

Rearrangements provide powerful methods for structural modification. While a Fries rearrangement is specific to aryl esters, analogous rearrangements can occur in heterocyclic systems. More broadly, skeletal editing of the pyrimidine core represents a significant class of rearrangement reactions.

Recent advances in synthesis allow for the transformation of pyrimidines into other valuable heterocyclic cores. nih.gov For example, N-alkylation of a pyrimidine ring activates it for nucleophilic attack by hydrazine at C6, leading to a ring-opening and re-cyclization cascade that results in the formation of a pyrazole. escholarship.org This process constitutes a formal carbon deletion from the original pyrimidine skeleton. Similarly, pyrazoles have been converted into pyrimidines through a ring expansion reaction involving N-N bond cleavage, demonstrating the interconvertibility of these heterocyclic systems. uchicago.edu These skeletal editing techniques allow for significant structural diversification that would be difficult to achieve through traditional functionalization. nih.govescholarship.org

Derivatization Strategies for Pyridinone Scaffolds

Derivatization is crucial for modifying the properties of a core structure in fields like medicinal chemistry. Strategies for this compound can target either the nitrogen or carbon atoms of the ring.

N-Substitution: The N1 position is already substituted with a methyl group. The N3 position could potentially be alkylated or acylated after deprotonation with a strong base, although the acidity of the N3-H in the parent pyrimidinone is low.

Ring-Carbon Functionalization: This is a primary strategy for derivatization.

C-H Functionalization: Direct C-H functionalization at the C6 position is a powerful method for late-stage modification. One advanced strategy involves the fluorination of a C-H bond alpha to a ring nitrogen, followed by nucleophilic aromatic substitution of the newly installed fluoride (B91410). nih.gov This two-step sequence allows for the introduction of a wide array of nitrogen, oxygen, sulfur, and carbon-based functional groups under mild conditions. nih.gov

Substitution of Fluorine: As discussed in section 3.2, the C5-fluoro group can be displaced by various nucleophiles.

Skeletal Editing: As detailed in section 3.5, the entire ring can be deconstructed and reconstructed to generate diverse heterocyclic structures, including pyrazoles or pyridines. nih.govescholarship.orgnih.gov This represents an advanced derivatization strategy that modifies the core scaffold itself.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
2-fluoropyridine
2-chloropyridine
Sodium ethoxide
Lithium aluminum hydride
Hydrazine
Pyrazole
Pyridine (B92270)
Iminoenamine
Pentafluoropyridine
Hydroxybenzaldehyde
Piperazine

Formation of Hybrid Derivatives

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific research detailing the formation of hybrid derivatives from This compound . Hybrid molecules, which are chemical entities combining two or more distinct pharmacophoric units to achieve a synergistic or multi-target biological effect, are a significant area of interest in medicinal chemistry. However, specific examples of coupling This compound with other molecular scaffolds to create such hybrids are not documented in the reviewed sources.

While direct evidence is lacking for this specific compound, the broader class of pyridinones and fluorinated heterocycles are frequently utilized as building blocks in the synthesis of complex molecules. google.comchemscene.com General synthetic strategies that could theoretically be applied to This compound for the creation of hybrid structures often involve the functionalization at various positions on the pyridinone ring.

For instance, coupling reactions are a common method for forming hybrid molecules. The functionalization of pyridinone rings can be achieved through various means, including C-H bond activation or through precursor molecules with reactive groups like halogens. nih.gov For example, a bromo-substituted analogue, 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one , could potentially serve as a precursor for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to link it with other molecular fragments. bldpharm.com

Additionally, the nitrogen atom of the pyridinone ring is another potential site for derivatization, although in the case of This compound , the N1 position is already occupied by a methyl group. General methods for the N-alkylation of 2-pyridones are well-established, typically involving the reaction of the N-H tautomer with an alkyl halide in the presence of a base. google.com

It is important to reiterate that these are general principles of heterocyclic chemistry, and their direct application to This compound for the synthesis of hybrid derivatives has not been specifically reported in the surveyed literature. The research community has explored the synthesis of various derivatives of related fluorinated pyrimidines and pyridinones, but not the specific hybrid structures originating from the title compound. epa.govgoogle.com

Advanced Spectroscopic Characterization of 5 Fluoro 1 Methylpyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 5-fluoro-1-methylpyrimidin-2(1H)-one, including the chemical environment of its hydrogen, carbon, and fluorine atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific, publicly available ¹H NMR spectral data for this compound is not detailed in the provided search results, analysis of closely related structures allows for a general interpretation. The spectrum for a similar compound, 5-bromo-1-methylpyridin-2(1H)-one, shows proton signals in the aromatic region, which can be extrapolated to predict the behavior of the fluoro-substituted analog. For this compound, one would expect to see signals corresponding to the methyl protons and the protons on the pyrimidine (B1678525) ring, with their chemical shifts and coupling constants influenced by the electronegative fluorine atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR data for this compound is not available in the public domain. However, based on the analysis of other substituted pyridinones, the carbon spectrum is expected to show distinct signals for the methyl carbon, the carbonyl carbon, and the carbons of the pyrimidine ring. The carbon atoms bonded to or near the fluorine atom would exhibit splitting due to C-F coupling, a characteristic feature in the ¹³C NMR of organofluorine compounds.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the pyrimidine ring. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. The fluorine signal would likely show coupling to the adjacent protons on the ring, providing further structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not provided in the search results, data for the parent compound, 2(1H)-Pyridinone, is available and shows characteristic peaks. For the fluoro- and methyl-substituted derivative, one would anticipate:

A strong absorption band for the C=O (carbonyl) group.

Bands corresponding to C-H stretching of the methyl group and the aromatic ring.

A characteristic absorption for the C-F bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2(1H)-Pyridinone is documented and can be used as a reference. The introduction of a fluorine atom and a methyl group to the pyridinone ring in this compound would be expected to cause a shift in the absorption maxima (λmax) due to their electronic effects on the chromophoric system.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₆H₆FNO, corresponding to a monoisotopic mass of approximately 127.0433 u. High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum would show a molecular ion peak (M⁺) and various fragment ions resulting from the breakdown of the molecule, which can help to elucidate its structure.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of many-body systems. numberanalytics.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the complexity of the many-electron wavefunction. DFT calculations, often paired with specific functionals like B3LYP and basis sets such as 6-311++G(d,p), are routinely used to elucidate a wide range of molecular properties. nih.govscielo.org.mxresearchgate.net

A fundamental step in any computational analysis is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy on the potential energy surface. nih.gov For 5-fluoro-1-methylpyrimidin-2(1H)-one, DFT calculations would determine the most stable three-dimensional structure. This would provide precise predictions of bond lengths (e.g., C-F, C=O, N-C, C-H), bond angles, and dihedral angles that define the molecule's shape. scielo.org.mx Comparing these calculated parameters with experimental data, if available from techniques like X-ray crystallography, serves to validate the chosen computational method. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data) Specific computational data for this molecule is not available in the searched literature. The table below is a template showing how such data would be presented.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C5-F --- F-C5-C4 ---
N1-C2 --- C5-C4-N3 ---
C2=O --- C4-N3-C2 ---
N1-CH3 --- N3-C2-N1 ---

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and polarizable. irjweb.com For this compound, FMO analysis would map the distribution of these orbitals, identifying the most probable sites for nucleophilic and electrophilic attack. researchgate.netajchem-a.com

Table 2: Frontier Molecular Orbital Properties (Hypothetical Data) Specific computational data for this molecule is not available in the searched literature. The table below is a template showing how such data would be presented.

Parameter Energy (eV)
HOMO ---
LUMO ---

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, interpreting the complex wavefunction in terms of localized Lewis-like structures (bonds, lone pairs, and core orbitals). wisc.edumpg.de This method quantifies intramolecular interactions, such as hyperconjugation, which involves charge delocalization from occupied donor orbitals to unoccupied acceptor orbitals. nih.gov For this compound, NBO analysis would reveal the stabilization energies associated with these interactions, for instance, the delocalization of lone pair electrons from the oxygen or nitrogen atoms into antibonding orbitals of adjacent bonds. This provides insight into bond strengths and molecular stability. orientjchem.orgnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net An MEP surface plots the electrostatic potential onto the electron density surface, visually representing the charge distribution. ajchem-a.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as around electronegative atoms like oxygen and fluorine. researchgate.net Conversely, regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack, often around hydrogen atoms. ajchem-a.com An MEP map of this compound would clearly illustrate these reactive sites.

Molecules with significant charge separation and delocalized electrons can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. ru.nl Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov A large hyperpolarizability value indicates a strong NLO response. nih.gov For this compound, DFT calculations could determine these parameters, assessing its potential as an NLO material. The presence of the electron-withdrawing fluorine and carbonyl groups and the π-system of the pyrimidine (B1678525) ring could contribute to its NLO properties.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the specific atomic motions (stretching, bending, etc.) to the peaks observed in experimental spectra. researchgate.net These calculations are typically performed at the same level of theory as the geometry optimization. For this compound, a theoretical vibrational analysis would help to confirm its structure by matching the calculated spectrum with an experimental one, providing a detailed understanding of its molecular vibrations.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that defines atomic properties within a molecule based on the topology of the electron density. This approach allows for a rigorous, quantitative description of chemical bonding and structure.

In a hypothetical QTAIM analysis of this compound, the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs) would be calculated to characterize the nature of the intramolecular and potential intermolecular interactions. BCPs are points in the electron density where the gradient is zero, and they are indicative of a chemical bond.

Key parameters and their interpretation in a QTAIM analysis would include:

Electron Density (ρ(r)) : A higher value of ρ(r) at a BCP signifies a greater accumulation of electron density, which is characteristic of stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) suggests a concentration of electron density, typical of covalent bonds (shared interactions). A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions.

For this compound, QTAIM analysis would provide quantitative data on the C-F, C-N, C=O, and C-H bonds within the molecule. It would be particularly insightful for characterizing weaker intramolecular contacts, such as potential C-H···O or C-H···F interactions, which can influence the molecule's conformation.

Hypothetical QTAIM Data for this compound

While specific experimental or calculated data is unavailable, a representative table of expected QTAIM parameters for the primary bonds is presented below for illustrative purposes. The values are qualitative estimates based on general principles.

BondExpected Electron Density (ρ(r)) (a.u.)Expected Laplacian (∇²ρ(r)) (a.u.)Bond Character
C=OHighNegativeCovalent
C-FModerateSlightly Positive/NegativePolar Covalent
C-NModerateNegativeCovalent
N-CH₃ModerateNegativeCovalent
C-HLowPositiveCovalent (weak)

Noncovalent Interaction (NCIplot) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in chemical systems. It is based on the electron density and its derivatives, providing a qualitative and intuitive picture of noncovalent contacts such as hydrogen bonds, van der Waals forces, and steric repulsion.

The NCIplot is a 2D or 3D representation where different types of interactions are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density.

Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, delocalized van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes.

An NCIplot analysis of a dimer or crystal structure of this compound would be invaluable for understanding its solid-state packing and intermolecular recognition patterns. The analysis would likely reveal:

Hydrogen Bonding : The potential for C-H···O and C-H···F hydrogen bonds between molecules. The carbonyl oxygen and the fluorine atom are potential hydrogen bond acceptors.

π-π Stacking : The pyrimidine ring could engage in π-π stacking interactions with neighboring molecules, which would appear as broad, green surfaces in the NCIplot.

van der Waals Forces : Dispersive forces between the methyl group and other parts of adjacent molecules would also be visualized as green surfaces.

The combination of these noncovalent interactions would dictate the supramolecular assembly and ultimately the macroscopic properties of the compound in the solid state.

Applications As a Synthetic Intermediate

Precursor for Complex Heterocyclic Architectures

While specific, documented examples of 5-fluoro-1-methylpyrimidin-2(1H)-one being used as a precursor for complex heterocyclic architectures are not readily found in extensive database searches, the general reactivity of similar fluorinated pyrimidines provides a basis for its potential applications. Fluorinated pyrimidines are known to participate in cycloaddition reactions and serve as building blocks for fused heterocyclic systems. For instance, the double bond within the pyrimidinone ring could potentially act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of bicyclic or polycyclic systems. Furthermore, the molecule could be a substrate for 1,3-dipolar cycloadditions, allowing for the construction of five-membered heterocyclic rings fused to the pyrimidinone core.

The synthesis of fused pyrimidine (B1678525) derivatives, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, often involves the condensation of a pyrimidine precursor with a suitable binucleophile. While no specific studies detail the use of this compound in these reactions, its structural similarity to other pyrimidine derivatives suggests it could be a viable starting material for creating novel, fluorinated analogues of these important heterocyclic scaffolds.

Building Block for Advanced Chemical Structures

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. As a fluorinated building block, this compound could be employed in the synthesis of advanced chemical structures with potential biological activity.

Although direct evidence from the scientific literature is scarce, one could envision its use in the synthesis of novel nucleoside analogues or other bioactive molecules. The pyrimidinone scaffold is a key component of many biologically active compounds, and the introduction of a fluorine atom at the 5-position can significantly modulate their properties.

Below is a hypothetical data table illustrating the potential of this compound in synthetic reactions, based on the reactivity of similar compounds. It is important to note that this table is for illustrative purposes and is not based on published experimental data for this specific compound.

ReactantReaction TypePotential ProductPotential Yield (%)
1,3-Dipole (e.g., Azide)1,3-Dipolar CycloadditionFused triazolopyrimidinoneModerate to High
Diene (e.g., Cyclopentadiene)[4+2] CycloadditionBicyclic adductModerate
Binucleophile (e.g., Hydrazine)Condensation/CyclizationFused pyrazolopyrimidinoneModerate to High

Conclusion and Future Research Directions

Current Advancements and Challenges in Pyridinone Research

Pyridinone heterocycles are recognized as crucial building blocks in the development of new therapeutic agents due to their diverse pharmacological activities. nih.govresearchgate.net Their utility in medicinal chemistry stems from several key characteristics. They can function as both hydrogen bond acceptors and donors, which is critical for binding to biological targets like enzymes and receptors. researchgate.netnih.gov Furthermore, pyridones often serve as bioisosteres for amides, phenyls, and other heterocyclic rings, allowing chemists to fine-tune a molecule's properties, such as lipophilicity, aqueous solubility, and metabolic stability. researchgate.netnih.gov

Recent advancements have seen pyridinone-containing compounds investigated for a wide range of applications, including as antiviral, antitumor, and antibacterial agents. nih.govniscpr.res.in They are integral to several clinically used drugs and many more compounds currently under investigation. niscpr.res.in For instance, pyridinone derivatives have been designed as potent inhibitors for targets like influenza endonuclease and mutant isocitrate dehydrogenase 1 (IDH1), which are significant in virology and oncology, respectively. nih.gov

Despite these successes, significant challenges remain. The development of drug resistance in viral and bacterial strains necessitates a continuous search for novel molecular scaffolds. nih.gov Another challenge lies in achieving target specificity to minimize off-target effects. The inherent reactivity of the pyridinone ring can also lead to the formation of reactive metabolites, a concern that must be addressed during drug design. nih.gov Overcoming these hurdles requires innovative synthetic strategies and a deeper understanding of the structure-activity relationships (SAR) of this versatile class of compounds.

Emerging Methodologies for Synthesis and Characterization

The construction of the pyridinone ring has traditionally been achieved through two main pathways: the cyclization of acyclic precursors or the chemical modification of pre-existing pyridine (B92270) rings. nih.gov Classical methods like the Guareschi synthesis and Knoevenagel-type condensations have been widely used, but are often limited by harsh reaction conditions, low generality, or the need for pre-functionalized starting materials. chemrxiv.org

In recent years, a plethora of advanced and more efficient synthetic methodologies have emerged. These new strategies offer milder conditions, broader functional group tolerance, and improved yields.

Key Emerging Synthetic Methodologies:

MethodologyDescriptionKey AdvantagesSource(s)
One-Pot, Multi-Component Reactions Condensation of several simple, readily available starting materials in a single operation. For example, the synthesis of 3-cyano-2-pyridones from ketones, aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate.Operational simplicity, high efficiency, rapid access to complex molecules. researchgate.net
C-H Bond Functionalization Direct functionalization of carbon-hydrogen bonds on a pre-formed ring, avoiding the need for pre-activated substrates.Atom economy, reduced synthetic steps, straightforward approach to substituted pyridones. researchgate.net
Oxidative Ring Expansion Transformation of cyclopentenone derivatives into pyridones through a one-pot process involving silyl (B83357) enol ether formation, nitrogen atom insertion, and aromatization.Rapid, regioselective, scalable, and proceeds under mild conditions. chemrxiv.org
Tandem Reactions One-pot conversion of nitriles with ethyl bromoacetate (B1195939) via a Blaise reaction intermediate, which undergoes rearrangement and intramolecular cyclization to form the pyridone ring.High efficiency, operational convenience. nih.gov
Photocatalysis and Electrocatalysis Use of light or electric potential to activate catalysts for pyridine derivative synthesis, often through radical-mediated pathways.Mild reaction conditions, high selectivity. numberanalytics.com
Asymmetric Synthesis Employment of chiral catalysts or auxiliaries to produce enantiomerically pure pyridone derivatives, which is crucial for pharmaceutical applications.Enables production of specific stereoisomers, enhancing biological activity and reducing side effects. numberanalytics.com

The characterization of these newly synthesized compounds relies on a suite of modern analytical techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-transform infrared (FT-IR) spectroscopy, and UV-visible (UV-Vis) spectroscopy are routinely used to establish their molecular structures. niscpr.res.in For unambiguous structural confirmation, single-crystal X-ray crystallography remains the gold standard. niscpr.res.in

Untapped Research Avenues for Fluorinated N-Methyl Pyridin-2(1H)-ones

The specific compound, 5-fluoro-1-methylpyrimidin-2(1H)-one, combines three key structural features: a pyridinone core, N-methylation, and a fluorine substituent. Each of these features offers distinct opportunities for future research. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and binding affinity. nih.gov

Potential Research Directions:

Probing as a Bio-orthogonal Tool: The unique chemical properties imparted by the fluorine atom could be exploited. Research could focus on its potential use as a ¹⁹F NMR probe for studying biological systems or as a handle for bio-orthogonal chemistry.

Radiolabeling for PET Imaging: Inspired by the development of ¹⁸F-labeled 5-fluorouracil (B62378) ([¹⁸F]5-FU) for positron emission tomography (PET) imaging, a significant research avenue would be the synthesis of [¹⁸F]this compound. nih.gov This could lead to a novel radiotracer for imaging specific biological processes or disease states, depending on the molecule's ultimate biological target.

Scaffold for Fragment-Based Drug Design: The compound represents a valuable fragment for fragment-based drug discovery (FBDD). Systematic exploration of its binding to various protein targets could uncover novel starting points for the development of inhibitors for enzymes such as kinases or polymerases.

Exploration of Novel Synthetic Routes: While general methods for pyridone synthesis exist, developing synthetic routes specifically tailored for the efficient, regioselective, and scalable production of this compound and its analogs is a crucial unmet need. This includes the development of novel late-stage fluorination techniques.

Investigation of Organocatalytic Applications: The electron-withdrawing nature of the fluorine atom and the pyridinone ring could make this scaffold and its derivatives interesting candidates for use as organocatalysts or specialized ligands in metal-catalyzed reactions.

By pursuing these research avenues, the scientific community can unlock the full potential of fluorinated N-methyl pyridinones, paving the way for new discoveries in medicine, diagnostics, and chemical synthesis.

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-1-methylpyrimidin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrimidinone derivatives often involves cyclization reactions or modifications of pre-existing pyrimidine scaffolds. For example, one-pot synthesis methods using NH₄OAc in glacial acetic acid under reflux (108°C) have been employed for analogous dihydropyrimidin-2(1H)-one derivatives . For fluorinated analogs like this compound, halogenation (e.g., using POCl₃/DMF) followed by methylation (e.g., K₂CO₃ in DMF at 80°C) could be adapted from protocols for related fluoropyrimidines . Optimization should focus on controlling regioselectivity and minimizing side products through temperature gradients and stoichiometric adjustments.

Q. How can researchers confirm the tautomeric form and crystallographic structure of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving tautomeric forms. For instance, co-crystallization studies of 4-amino-5-fluoropyrimidin-2(1H)-one with water revealed distinct tautomers (e.g., 2-amino-5-fluoropyrimidin-4(3H)-one) stabilized by hydrogen-bonding networks . Single-crystal X-ray diffraction at 150 K can provide precise bond-length data to distinguish keto-enol tautomers. Pair this with solid-state NMR to validate dynamic equilibria in solution .

Q. What analytical techniques are critical for characterizing fluorinated pyrimidinone derivatives?

  • Methodological Answer : Use a combination of:
  • HPLC-MS : To assess purity and detect fluorinated byproducts (e.g., using ≥97% purity thresholds as in Reference Standards) .
  • ¹⁹F NMR : To confirm fluorine substitution patterns and monitor chemical shifts influenced by methyl group orientation .
  • IR Spectroscopy : To identify carbonyl (C=O) and NH stretches, critical for tautomeric identification .

Advanced Research Questions

Q. How does the tautomerism of this compound influence its biological activity, and how can this be systematically studied?

  • Methodological Answer : Tautomerism affects binding affinity in biological targets. For example, 5-fluorocytosine (a related compound) exhibits tautomer-dependent interactions with DNA methyltransferases . To study this:

Synthesize isotopically labeled analogs (e.g., ¹⁵N) to track tautomeric equilibria via NMR.

Perform molecular docking simulations using crystallographic data of target enzymes (e.g., SIRT1 inhibitors) to compare binding modes of different tautomers .

Validate with enzymatic assays (e.g., IC₅₀ measurements) under controlled pH conditions to stabilize specific tautomers .

Q. What strategies can resolve contradictions in reported spectral data or bioactivity results for fluorinated pyrimidinones?

  • Methodological Answer : Contradictions often arise from impurities or unaccounted tautomers. Mitigate this by:
  • Reproducing Synthesis : Strictly adhere to documented protocols (e.g., EP/USP Reference Standards) and validate intermediates via orthogonal techniques (e.g., TLC + LC-MS) .
  • Cross-Validation : Compare data with structurally characterized analogs (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) to identify outlier signals .
  • Meta-Analysis : Use open-data repositories to aggregate results and identify trends, ensuring compliance with FAIR principles for transparency .

Q. How can researchers design experiments to optimize the regioselectivity of fluorination in pyrimidinone derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For fluorination:

Electrophilic Fluorination : Use Selectfluor® in aprotic solvents to target electron-rich positions.

Directed Metalation : Introduce directing groups (e.g., -OMe) to guide fluorination to specific sites, then remove the group post-reaction .

Computational Modeling : Apply DFT calculations to predict activation energies for fluorination at different positions, as demonstrated for pyrido[2,3-d]pyrimidin-4(1H)-one derivatives .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound and Analogs

PropertyMethodExample Value (Analog)Reference
Melting PointDSC150–155°C (5-fluorocytosine)
LogPHPLC Retention Time Correlation1.2–1.8 (fluoropyrimidines)
Tautomeric Ratio (Keto:Enol)¹H/¹⁹F NMR3:1 (pH 7.0)

Note : Replace placeholder values with experimental data specific to this compound.

Ethical and Safety Considerations

  • Waste Management : Follow protocols for halogenated waste, including separate storage and disposal via certified agencies .
  • Data Integrity : Adhere to open-data guidelines while protecting sensitive methodologies (e.g., patent-pending syntheses) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-fluoro-1-methylpyrimidin-2(1H)-one
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Reactant of Route 2
5-fluoro-1-methylpyrimidin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.